![molecular formula C13H11BrN4O3 B13996970 7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione CAS No. 65818-58-8](/img/structure/B13996970.png)
7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as cofactors in enzymatic reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of bromine, ethyl, and methyl groups at specific positions. Common reagents used in these reactions include brominating agents, alkyl halides, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
科学研究应用
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to natural pteridines makes it useful in studying enzyme mechanisms and metabolic pathways.
Industry: The compound’s unique properties make it valuable in the production of dyes and pigments.
作用机制
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.
相似化合物的比较
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone, a naturally occurring pteridine derivative.
Lumazine: 2,4(1H,3H)-pteridinedione, another naturally occurring pteridine derivative.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide is unique due to its specific substitutions at the 7, 10, and 3 positions, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
65818-58-8 |
|---|---|
分子式 |
C13H11BrN4O3 |
分子量 |
351.16 g/mol |
IUPAC 名称 |
7-bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C13H11BrN4O3/c1-3-17-8-5-4-7(14)6-9(8)18(21)10-11(17)15-13(20)16(2)12(10)19/h4-6H,3H2,1-2H3 |
InChI 键 |
RAWIWIPNKMUGHM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)Br)[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


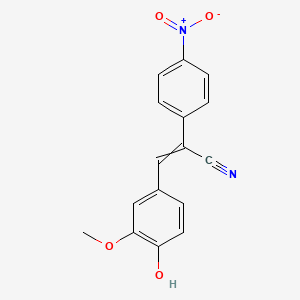
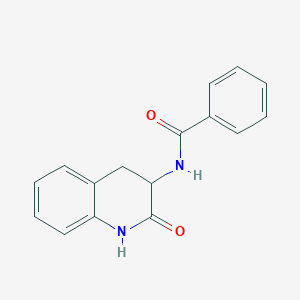

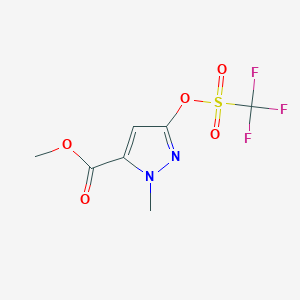
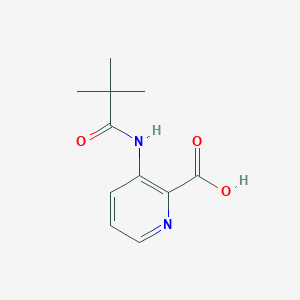


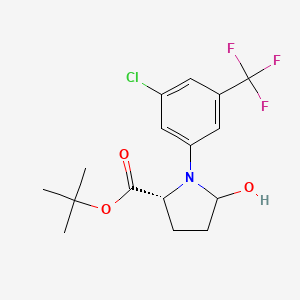
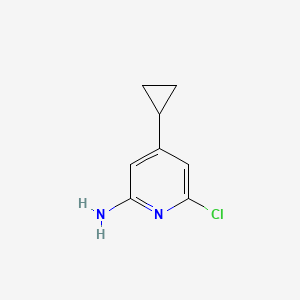
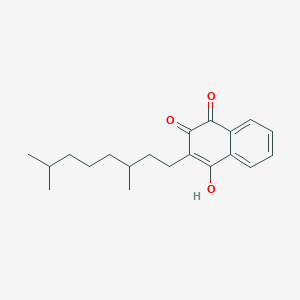

![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
